molecular formula C10H11N3OS3 B6580129 3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea CAS No. 1207040-03-6

3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea

Cat. No.: B6580129
CAS No.: 1207040-03-6
M. Wt: 285.4 g/mol
InChI Key: FOJZZCMYPVXJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(thiophen-2-yl)urea is a urea derivative featuring a thiazole core substituted with a methylsulfanylmethyl group and a thiophen-2-yl moiety. The thiazole ring serves as a critical pharmacophore, enabling interactions with biological targets through hydrogen bonding and π-stacking .

Properties

IUPAC Name

1-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS3/c1-15-5-7-6-17-10(11-7)13-9(14)12-8-3-2-4-16-8/h2-4,6H,5H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJZZCMYPVXJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CSC(=N1)NC(=O)NC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s thiophene group distinguishes it from phenyl-substituted analogs (e.g., 11f, EMAC2061) . Thiophene’s smaller size and sulfur atom may alter binding kinetics compared to bulkier halogenated phenyl groups.
  • Synthetic Yields : Analogs like 11f achieve yields >85% , while EMAC2061 shows lower yields (<80%) , suggesting that the target compound’s synthesis may require optimization depending on substituent complexity.
  • Functional Groups : The methylsulfanylmethyl group in the target compound contrasts with electron-withdrawing groups (e.g., nitro in ) or hydrophilic moieties (e.g., piperazine in ), which influence solubility and target affinity.
Crystallographic and Conformational Insights
  • The E-configuration of α,β-unsaturated ketones in thiazole derivatives (e.g., ) ensures planar orientations of aromatic rings, optimizing π-π interactions. The target compound’s conformation (unreported in evidence) may similarly influence bioactivity.
  • Crystallographic studies of N-(4-methoxyphenyl)-N'-(5-nitrothiazol-2-yl)urea reveal well-defined hydrogen-bonding networks, suggesting that the urea moiety in the target compound could engage in similar interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.